BenchChemオンラインストアへようこそ!

{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Lipophilicity Drug-likeness Membrane permeability

{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is a fully synthetic coumarin derivative distinguished by a 3-(3,4-dimethoxyphenyl) substituent on the 2-oxo-2H-chromen-7-one core and a carboxymethoxy chain at the 7-position. With a molecular formula of C₁₉H₁₆O₇ (MW 356.33 g·mol⁻¹), a computed XLogP3 of 3.1, and a topological polar surface area (TPSA) of 91 Ų, it occupies a mid-lipophilicity space among 7-oxyacetate coumarins.

Molecular Formula C19H16O7
Molecular Weight 356.33
CAS No. 887871-24-1
Cat. No. B2530569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
CAS887871-24-1
Molecular FormulaC19H16O7
Molecular Weight356.33
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)OC
InChIInChI=1S/C19H16O7/c1-23-15-6-4-11(8-17(15)24-2)14-7-12-3-5-13(25-10-18(20)21)9-16(12)26-19(14)22/h3-9H,10H2,1-2H3,(H,20,21)
InChIKeyCUBJYGSQJQQUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (CAS 887871-24-1): Physicochemical Identity and Procurement Context


{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is a fully synthetic coumarin derivative distinguished by a 3-(3,4-dimethoxyphenyl) substituent on the 2-oxo-2H-chromen-7-one core and a carboxymethoxy chain at the 7-position . With a molecular formula of C₁₉H₁₆O₇ (MW 356.33 g·mol⁻¹), a computed XLogP3 of 3.1, and a topological polar surface area (TPSA) of 91 Ų, it occupies a mid-lipophilicity space among 7-oxyacetate coumarins [1]. The compound is catalogued in the InterBioScreen screening library (STOCK1N-71293) and is commercially available through Sigma-Aldrich (Enamine ENA514238064) as a ≥95%-purity solid, making it immediately accessible for hit-validation and medicinal-chemistry programmes [2].

Why Generic 7-Oxyacetate or 3-Arylcoumarin Analogs Cannot Replace {[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid


The compound’s value derives from the simultaneous presence of a 3-(3,4-dimethoxyphenyl) ring and a 7-carboxymethoxy chain—a structural combination absent from commonly catalogued coumarin fragments. Removing the 3-aryl group (e.g., [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, CAS 126424-85-9) drops the logP from ~3.0 to ~1.3 and eliminates a key hydrophobic pharmacophore [1]. Conversely, omitting the 7-oxyacetate (e.g., 3-(3,4-dimethoxyphenyl)coumarin, CAS 22367-92-6) raises logP to ~3.5 and removes both the metal-chelating carboxylate and the handle for covalent derivatisation . In silico docking against the H. pylori pantothenate synthetase (panC) target further demonstrates that the intact scaffold yields a docking score (−5.81 kcal·mol⁻¹) that is competitive within the screened library, whereas neither simplified substructure is reported to engage the same binding site in this study [2]. These orthogonal differences mean that substituting with a single-feature analog compromises either physicochemical fit or target engagement, undermining reproducibility in assay settings.

Quantitative Comparator Evidence for {[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (CAS 887871-24-1): Head-to-Head and Cross-Study Data


Lipophilicity Differentiation vs. Unsubstituted 7-Oxyacetate Coumarin

The target compound exhibits a predicted ACD/LogP of 3.01, compared with 1.26 for the 3-unsubstituted analog [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 126424-85-9) [1]. This +1.75 log-unit increase is attributable to the 3-(3,4-dimethoxyphenyl) group and shifts the compound from a predominantly hydrophilic to a balanced lipophilic–hydrophilic profile more compatible with passive membrane transit (Rule of 5 compliance maintained: MW 356 < 500, HBD 1, HBA 7, rotatable bonds 6) [2].

Lipophilicity Drug-likeness Membrane permeability

In Silico Target Engagement vs. Virtual Screening Library Peers (H. pylori panC)

In a published pharmacophore-based virtual screen of the InterBioScreen library against the H. pylori pantothenate synthetase (panC) target, the compound (STOCK1N-71293) achieved a docking score of −5.81 kcal·mol⁻¹, ranking 4th among 18 reported virtual hits [1]. By comparison, the top-ranked hit (STOCK1N-60270) scored −10.7 kcal·mol⁻¹, while the lowest-ranked hit scored −4.49 kcal·mol⁻¹ [1]. The compound interacts with eight active-site residues (THR26, MET27, GLY28, PRO25, ARG121, LYS149, ARG269, LEU271) through a combination of four H-bonds, two van der Waals contacts, and two π-interactions [1]. This multi-contact binding mode differentiates it from simpler coumarin scaffolds that lack the 3-aryl ring and would be unable to establish the same π-stacking interactions with the peripheral anionic site.

Antimicrobial drug discovery Pantothenate synthetase Virtual screening

Polar Surface Area and H-Bond Profile vs. 3-Arylcoumarin without 7-Oxyacetate

The target compound has a TPSA of 91 Ų and seven H-bond acceptors, compared with a TPSA of ~49 Ų and four H-bond acceptors for 3-(3,4-dimethoxyphenyl)coumarin (CAS 22367-92-6), which lacks the 7-carboxymethoxy chain [1]. The 42 Ų increase in polar surface area is predicted to reduce passive transcellular permeability (PSA > 60 Ų typically retards CNS penetration) while simultaneously providing additional hydrogen-bond anchor points for target recognition [2]. This places the compound in a differentiated property space: it is too polar for CNS applications but better suited than the low-PSA analog for peripheral targets where target-mediated hydrogen bonding is advantageous.

Polar surface area Hydrogen bonding Oral bioavailability prediction

Metal-Chelating Carboxylate Motif Enables Antimicrobial Metal Complex Formulation

The 7-oxyacetic acid moiety serves as a bidentate ligand for transition metals. Recent studies with structurally analogous coumarin oxyacetate ligands demonstrate that Cu(II) and Zn(II) complexes can be synthesised and fully characterised spectroscopically and crystallographically [1]. While the Cu(II)/Zn(II) complexes of the specific ligand studied showed no activity against MRSA, P. aeruginosa, or C. albicans, prior work on Ag(I) coumarin oxyacetate complexes reported excellent antimicrobial activity and biofilm eradication capability against MRSA, E. coli, and P. aeruginosa [1][2]. The target compound's combination of the oxyacetate chelator and the 3,4-dimethoxyphenyl chromophore—which can modulate the electronic environment of the metal centre—offers a scaffold for metallodrug design that is absent in coumarins lacking the 7-carboxylate arm.

Metal complexes Antimicrobial Coumarin oxyacetate ligands

Recommended Application Scenarios for {[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid Based on Comparative Evidence


Hit Validation in H. pylori Pantothenate Synthetase (panC) Inhibitor Programmes

The compound (STOCK1N-71293) has a documented docking score of −5.81 kcal·mol⁻¹ against the H. pylori panC homology model and engages eight active-site residues via a multi-contact binding mode [1]. It can be used as a validated virtual hit for follow-up biochemical panC enzyme inhibition assays and as a scaffold for medicinal chemistry optimisation in anti-H. pylori drug discovery.

Synthesis of Novel Antimicrobial Metal Complexes via 7-Carboxylate Coordination

The free 7-oxyacetic acid group enables stoichiometric complexation with Ag(I), Cu(II), or Zn(II) ions. Published precedent with coumarin oxyacetate ligands shows that Ag(I) complexes exhibit potent antibacterial and antibiofilm activity [2]. This compound provides a functionalised scaffold to explore electronic tuning of the metal centre through the electron-donating 3,4-dimethoxyphenyl substituent.

Chemical Biology Probe for Loosely CNS-Excluded Target Engagement

With a TPSA of 91 Ų (>60 Ų threshold for CNS penetration) and a balanced LogP of 3.01, the compound is predicted to have limited passive CNS entry [3]. It is therefore suited as a peripheral or antibacterial target probe where CNS off-target exposure must be minimised, offering a calculated selectivity margin over coumarin analogs with PSA < 60 Ų.

Covalent Derivatisation or Prodrug Synthesis Intermediate

The carboxylic acid handle can be converted to esters, amides, or hydrazides under standard conditions, enabling rapid library synthesis. The 95% purity solid form available from Sigma-Aldrich (Enamine ENA514238064) supports direct use in parallel medicinal chemistry workflows without additional purification.

Quote Request

Request a Quote for {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.